Cas no 2322073-91-4 (1-benzyl-4-(oxetan-3-yl)piperazine)

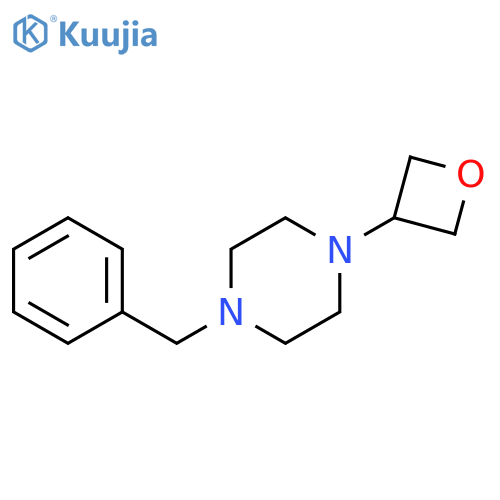

2322073-91-4 structure

商品名:1-benzyl-4-(oxetan-3-yl)piperazine

1-benzyl-4-(oxetan-3-yl)piperazine 化学的及び物理的性質

名前と識別子

-

- 1-benzyl-4-(oxetan-3-yl)piperazine

- Piperazine, 1-(3-oxetanyl)-4-(phenylmethyl)-

- MFCD32174216

- 2322073-91-4

- P19826

- BS-43696

- CS-0309940

- SY322983

-

- インチ: 1S/C14H20N2O/c1-2-4-13(5-3-1)10-15-6-8-16(9-7-15)14-11-17-12-14/h1-5,14H,6-12H2

- InChIKey: VTPMUMJUXIYHJT-UHFFFAOYSA-N

- ほほえんだ: N1(C2COC2)CCN(CC2=CC=CC=C2)CC1

計算された属性

- せいみつぶんしりょう: 232.157563266g/mol

- どういたいしつりょう: 232.157563266g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 15.7Ų

じっけんとくせい

- 密度みつど: 1.146±0.06 g/cm3(Predicted)

- ふってん: 338.9±32.0 °C(Predicted)

- 酸性度係数(pKa): 7.70±0.10(Predicted)

1-benzyl-4-(oxetan-3-yl)piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB545964-10 g |

1-Benzyl-4-(oxetan-3-yl)piperazine; . |

2322073-91-4 | 10g |

€978.00 | 2023-06-14 | ||

| eNovation Chemicals LLC | D657280-25G |

1-benzyl-4-(oxetan-3-yl)piperazine |

2322073-91-4 | 97% | 25g |

$1365 | 2024-07-21 | |

| Chemenu | CM796965-100g |

1-benzyl-4-(oxetan-3-yl)piperazine |

2322073-91-4 | 95%+ | 100g |

$3432 | 2023-03-07 | |

| abcr | AB545964-10g |

1-Benzyl-4-(oxetan-3-yl)piperazine; . |

2322073-91-4 | 10g |

€1064.80 | 2025-02-19 | ||

| A2B Chem LLC | BA07385-5g |

1-benzyl-4-(oxetan-3-yl)piperazine |

2322073-91-4 | 95% | 5g |

$361.00 | 2024-04-20 | |

| Ambeed | A1225230-10g |

1-Benzyl-4-(oxetan-3-yl)piperazine |

2322073-91-4 | 97% | 10g |

$780.0 | 2024-04-21 | |

| Ambeed | A1225230-25g |

1-Benzyl-4-(oxetan-3-yl)piperazine |

2322073-91-4 | 97% | 25g |

$1561.0 | 2024-04-21 | |

| A2B Chem LLC | BA07385-250mg |

1-benzyl-4-(oxetan-3-yl)piperazine |

2322073-91-4 | 95% | 250mg |

$48.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1627-10.0g |

1-benzyl-4-(oxetan-3-yl)piperazine |

2322073-91-4 | 97% | 10.0g |

¥3630.0000 | 2024-08-03 | |

| eNovation Chemicals LLC | D657280-500mg |

1-benzyl-4-(oxetan-3-yl)piperazine |

2322073-91-4 | 97% | 500mg |

$110 | 2025-02-19 |

1-benzyl-4-(oxetan-3-yl)piperazine 関連文献

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

2322073-91-4 (1-benzyl-4-(oxetan-3-yl)piperazine) 関連製品

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2322073-91-4)1-benzyl-4-(oxetan-3-yl)piperazine

清らかである:99%/99%/99%

はかる:25g/10g/5g

価格 ($):1405.0/702.0/421.0